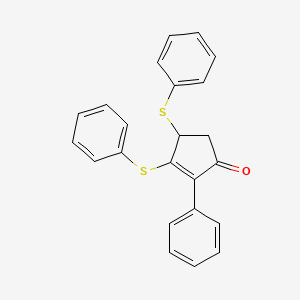
2-Cyclopenten-1-one, 2-phenyl-3,4-bis(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 2-phenyl-3,4-bis(phenylthio)- is a complex organic compound characterized by its cyclopentenone core and phenylthio substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopenten-1-one, 2-phenyl-3,4-bis(phenylthio)- typically involves multi-step organic reactions. One common approach is the condensation of cyclopentenone with phenylthiol derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or strong bases.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Cyclopenten-1-one, 2-phenyl-3,4-bis(phenylthio)- may be used to study enzyme interactions or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a precursor for drug development or as a component in pharmaceutical formulations.
Industry: In the industrial sector, this compound may find use in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Cyclopentenone derivatives
Phenylthiol derivatives
Other cycloalkenone compounds
Uniqueness: 2-Cyclopenten-1-one, 2-phenyl-3,4-bis(phenylthio)- stands out due to its specific combination of cyclopentenone and phenylthio groups, which may confer unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of 2-Cyclopenten-1-one, 2-phenyl-3,4-bis(phenylthio)- in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
647010-53-5 |
|---|---|
Molecular Formula |
C23H18OS2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-phenyl-3,4-bis(phenylsulfanyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C23H18OS2/c24-20-16-21(25-18-12-6-2-7-13-18)23(26-19-14-8-3-9-15-19)22(20)17-10-4-1-5-11-17/h1-15,21H,16H2 |
InChI Key |
FXHMRBOFKHGSJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C(C1=O)C2=CC=CC=C2)SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



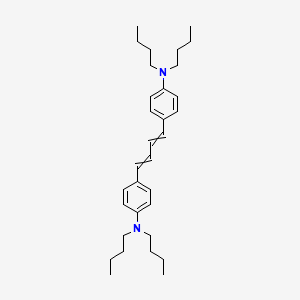
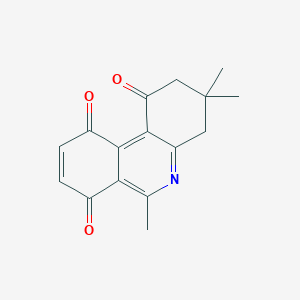
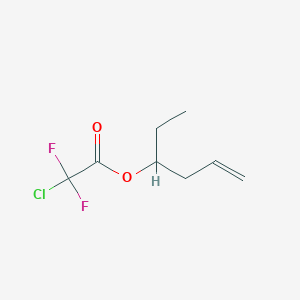
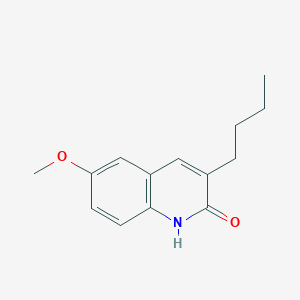
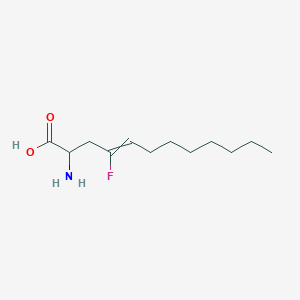
![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea](/img/structure/B15170408.png)
![3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione](/img/structure/B15170429.png)
![Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl-](/img/structure/B15170436.png)
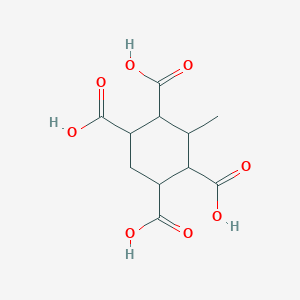
![2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B15170452.png)
![1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-](/img/structure/B15170455.png)
![3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B15170463.png)
![5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B15170470.png)
